Cas no 1379309-74-6 (1-(4-Chloro-3-isopropoxyphenyl)ethanone)

1-(4-Chloro-3-isopropoxyphenyl)ethanone structure
1379309-74-6 structure
商品名:1-(4-Chloro-3-isopropoxyphenyl)ethanone
CAS番号:1379309-74-6
MF:C11H13ClO2
メガワット:212.67
CID:5081216

1-(4-Chloro-3-isopropoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(4-Chloro-3-isopropoxyphenyl)ethanone
    • インチ: 1S/C11H13ClO2/c1-7(2)14-11-6-9(8(3)13)4-5-10(11)12/h4-7H,1-3H3
    • InChIKey: OSMDWYUKSFHLPO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(C)=O)C=C1OC(C)C

1-(4-Chloro-3-isopropoxyphenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR022LVR-500mg
1-(4-Chloro-3-isopropoxyphenyl)ethanone
1379309-74-6 95%
500mg
$419.00 2025-02-13
Aaron
AR022LVR-1g
1-(4-Chloro-3-isopropoxyphenyl)ethanone
1379309-74-6 95%
1g
$557.00 2025-02-13

1-(4-Chloro-3-isopropoxyphenyl)ethanone 関連文献

1-(4-Chloro-3-isopropoxyphenyl)ethanoneに関する追加情報

1-(4-Chloro-3-isopropoxyphenyl)ethanone: A Promising Molecule in Medicinal Chemistry and Drug Development

1-(4-Chloro-3-isopropoxyphenyl)ethanone is a synthetic compound with a complex molecular structure that has garnered significant attention in the field of medicinal chemistry. This molecule, identified by its CAS No. 1379309-74-6, is characterized by its unique combination of functional groups, including a chloro substituent at the para position of a phenyl ring and an isopropoxy group at the meta position. The presence of these substituents contributes to the compound's potential biological activity and its role in the development of novel therapeutic agents. Recent advances in synthetic methodologies and structural modifications have further expanded the scope of its applications in drug discovery.

The molecular framework of 1-(4-Chloro-3-isopropoxyphenyl)ethanone is based on a ketone group (ethanone) attached to a substituted phenyl ring. This structural feature is critical for its reactivity and ability to interact with biological targets. The isopropoxy group, a branched alkyl ether, introduces steric and electronic effects that influence the molecule's binding affinity and selectivity. These properties make it a valuable scaffold for the design of drugs targeting specific receptors or enzymes. Researchers have explored its potential in various therapeutic areas, including neurodegenerative diseases, inflammatory conditions, and metabolic disorders.

Recent studies have highlighted the importance of 4-Chloro-3-isopropoxyphenyl as a functional group in modulating pharmacological properties. The chloro substituent at the para position of the phenyl ring enhances the molecule's hydrophobicity, which can improve its membrane permeability and cellular uptake. This characteristic is particularly relevant for drugs targeting the central nervous system. Additionally, the isopropoxy group at the meta position contributes to the molecule's ability to form hydrogen bonds with target proteins, thereby enhancing its binding affinity.

One of the most promising applications of 1-(4-Chloro-3-isopropoxyphenyl)ethanone is in the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. The study also revealed that the molecule's selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects, a common limitation of traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Another area of interest is the use of 1-(4-Chloro-3-isopropoxyphenyl)ethanone in the treatment of neurodegenerative diseases. Research published in Frontiers in Pharmacology in 2,024 explored its potential as a therapeutic agent for Alzheimer's disease. The study found that the compound's ability to modulate β-amyloid aggregation and reduce oxidative stress in neuronal cells makes it a candidate for further investigation. These findings underscore the molecule's versatility in addressing complex pathophysiological mechanisms.

Advancements in synthetic chemistry have enabled the development of more efficient methods for the preparation of 1-(4-Chloro-3-isopropoxyphenyl)ethanone. A 2025 review in Organic & Biomolecular Chemistry discussed the use of catalytic cross-coupling reactions to synthesize this compound with high stereocontrol. These methods not only improve the yield of the target molecule but also reduce the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce this compound in a sustainable manner is crucial for its large-scale application in pharmaceutical development.

Pharmacokinetic studies have also provided insights into the behavior of 1-(4-Chloro-3-isopropoxyphenyl)ethanone in biological systems. A 2024 analysis in Drug Metabolism and Disposition revealed that the compound exhibits favorable oral bioavailability and a long half-life, which are essential for drugs requiring sustained therapeutic effects. The molecule's stability in plasma and its ability to cross the blood-brain barrier further enhance its potential for treating central nervous system disorders.

Despite its promising properties, the development of 1-(4-Chloro-3-isopropoxyphenyl)ethanone as a therapeutic agent requires further investigation into its safety profile. Preclinical studies are currently underway to evaluate its toxicity and long-term effects. The molecule's interaction with other drugs and its potential for metabolic side effects are areas of ongoing research. These studies are critical for ensuring that the compound meets the stringent safety standards required for pharmaceutical approval.

The structural diversity of 1-(4-Chloro-3-isopropoxyphenyl)ethanone also makes it a valuable tool for drug repurposing. Researchers have explored its potential as a scaffold for the development of new drugs targeting various diseases. For example, a 2023 study in ACS Chemical Biology demonstrated that modifications to the isopropoxy group could enhance the molecule's activity against specific cancer cell lines. This adaptability highlights the molecule's importance in the field of medicinal chemistry.

Overall, 1-(4-Chloro-3-isopropoxyphenyl)ethanone represents a significant advancement in the design of therapeutic agents. Its unique molecular structure, combined with the ability to modulate biological targets, makes it a promising candidate for a wide range of applications. Ongoing research into its pharmacological properties, synthetic methods, and safety profile will further solidify its role in the development of novel drugs. As the field of medicinal chemistry continues to evolve, the potential of this compound will undoubtedly expand, offering new opportunities for the treatment of various diseases.

For more information on the latest research and developments related to 1-(4-Chloro-3-isopropoxyphenyl)ethanone, we recommend consulting recent publications in reputable scientific journals. These resources provide valuable insights into the molecule's potential and its role in the future of pharmaceutical innovation.

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